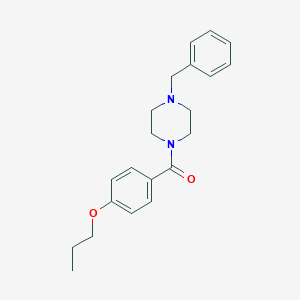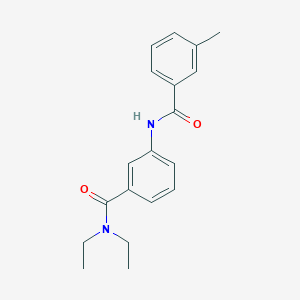![molecular formula C22H21NO B240870 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide, also known as DPAA, is a chemical compound that belongs to the class of amides. DPAA has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's mechanism of action involves binding to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. This binding results in the modulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. This compound has been shown to enhance the activity of neurotrophic factors, such as brain-derived neurotrophic factor, which is essential for the survival and growth of neurons.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. This compound has been reported to enhance the expression of various genes involved in neuroprotection and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's unique properties make it an ideal candidate for various lab experiments. Its high affinity for sigma-1 receptors and its neuroprotective effects make it an attractive compound for studying the role of sigma-1 receptors in various physiological processes. However, this compound's limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be considered while conducting experiments.
Orientations Futures
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's potential applications in the field of neuroscience are vast, and there are several future directions that can be explored. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound's neuroprotective effects and its ability to improve cognitive function make it an attractive candidate for developing novel therapies for these diseases. Another potential application of this compound is in the field of pain management. This compound's analgesic effects make it a promising compound for developing new pain medications. Further research is needed to explore these potential applications of this compound and to understand its mechanism of action in more detail.
Conclusion
This compound is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of neuroscience. Its high affinity for sigma-1 receptors and its neuroprotective effects make it an attractive compound for studying the role of sigma-1 receptors in various physiological processes. This compound's potential applications in the treatment of neurodegenerative diseases and pain management make it a promising compound for developing novel therapies. Further research is needed to explore the potential applications of this compound and to understand its mechanism of action in more detail.
Méthodes De Synthèse
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide can be synthesized through a multistep process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction with 1-phenylethylamine and acetic anhydride. This method has been reported to yield this compound with a purity of more than 99%.
Applications De Recherche Scientifique
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various physiological processes, including pain modulation, neuronal plasticity, and neuroprotection. This compound has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C22H21NO |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24)/t17-/m0/s1 |
Clé InChI |
ILTZASUXYCBBMI-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Solubilité |
8.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)


![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)